REACTION_CXSMILES
|
O.[OH-].[Li+:3].[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12](=[O:17])[C:13]([O:15]C)=[O:14])=[N:9][CH:10]=1>O1CCCC1>[Cl:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12](=[O:17])[C:13]([O-:15])=[O:14])=[N:9][CH:10]=1.[Li+:3] |f:1.2,5.6|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)NC(C(=O)OC)=O
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure, and hexane (3000 ml)
|
Type
|
ADDITION
|
Details
|
was added to the resultant residue
|
Type
|
STIRRING
|
Details
|
to stir the mixture for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
Acetonitrile (1000 ml) was added to the solids (190 g)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Solids formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether (500 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)NC(C(=O)[O-])=O.[Li+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 158 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |